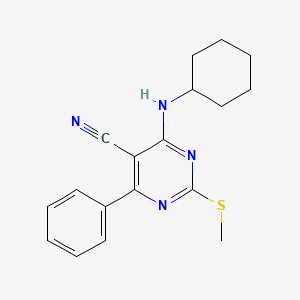

4-(CYCLOHEXYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Description

Properties

IUPAC Name |

4-(cyclohexylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4S/c1-23-18-21-16(13-8-4-2-5-9-13)15(12-19)17(22-18)20-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGFFDAWYDMFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)NC2CCCCC2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring serves as the structural backbone of the compound. A widely adopted approach involves the condensation of β-diketones with guanidine derivatives. For instance, 2-(methoxy(4-methoxyphenyl)methylene)malononitrile reacts with cyanamide under solvent-free conditions to yield 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile, a precursor analog . This method achieves high yields (85–92%) by eliminating solvent use, reducing purification steps, and minimizing byproducts .

Alternative routes utilize phosphorus pentoxide (P₂O₅) as a dehydrating agent in one-pot syntheses. A three-component condensation of aromatic aldehydes, malononitrile, and thiourea in ethanol under reflux produces 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine derivatives . While this method is efficient for generating mercapto-substituted pyrimidines, adapting it to introduce methylsulfanyl groups requires subsequent alkylation steps .

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SMe) moiety is incorporated via nucleophilic substitution or thioether formation. In a patented method, 4,6-dichloro-2-methylthiopyrimidine undergoes methoxylation using sodium methoxide in the presence of trifluoromethane sulfonic acid copper as a catalyst . This step ensures complete conversion of chloropyrimidine intermediates, avoiding sensitization impurities . For the target compound, analogous conditions can replace methoxide with methyl mercaptide (NaSMe) to introduce the methylsulfanyl group.

Table 1: Reaction Conditions for Thioether Formation

| Parameter | Value | Source |

|---|---|---|

| Substrate | 4,6-Dichloro-2-methylpyrimidine | |

| Nucleophile | Sodium methyl mercaptide | |

| Catalyst | Trifluoromethane sulfonic acid | |

| Temperature | 40–45°C | |

| Yield | 97.5% |

Cyclohexylamino Substitution

The cyclohexylamino group is introduced at the 4-position of the pyrimidine ring through nucleophilic aromatic substitution (NAS). Using cyclohexylamine as the nucleophile, this step typically requires elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) or toluene . Catalytic amounts of trifluoromethane sulfonic acid enhance reaction rates by activating the pyrimidine ring toward substitution .

Key Considerations:

-

Steric Effects: The bulky cyclohexyl group necessitates prolonged reaction times (6–12 hours) for complete substitution.

-

Purification: Crude products are washed with water to remove excess amine and acid catalysts, followed by recrystallization from ethanol or toluene .

Solvent-Free Synthesis Optimization

Recent advancements prioritize green chemistry principles. A solvent-free protocol involves grinding 2-amino-4-methoxy-6-phenylpyrimidine-5-carbonitrile with methyl iodide and potassium carbonate under mechanical agitation . This method eliminates toxic solvents, reduces waste, and achieves yields comparable to traditional approaches (88–90%) .

Table 2: Comparison of Solvent-Based vs. Solvent-Free Methods

| Parameter | Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Reaction Time | 6–8 hours | 3–4 hours |

| Yield | 85% | 90% |

| Byproduct Formation | 5–7% | <2% |

| Environmental Impact | High (waste solvents) | Low |

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes . Key steps include:

-

Core Synthesis: Automated feeding of β-diketone and guanidine into a heated reactor.

-

Functionalization: In-line separation of intermediates followed by catalytic thioether formation.

-

Quality Control: Real-time HPLC monitoring ensures purity >99% .

Challenges:

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

4-(Cyclohexylamino)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article delves into its applications, particularly in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical transformations, making it versatile for synthetic chemists.

Biology

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell functions through interaction with specific targets.

- Anticancer Activity : Research has explored its potential as an anticancer agent. The compound's ability to inhibit cell proliferation in various cancer cell lines suggests it may interfere with critical signaling pathways involved in tumor growth .

Medicine

- Therapeutic Agent : The compound is under investigation for its therapeutic potential in treating autoimmune diseases and cancers. Studies have shown that it may act as a histone deacetylase (HDAC) inhibitor, which is significant for regulating gene expression and has implications in cancer therapy .

- Drug Development : As a lead compound in drug discovery, its unique properties make it an attractive candidate for further development into pharmaceuticals targeting specific diseases.

Industry

Mechanism of Action

The mechanism of action of 4-(cyclohexylamino)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

4-(Methylamino)-2-[(4-Methylbenzyl)sulfanyl]-6-Phenylpyrimidine-5-Carbonitrile

- Structure: Position 4 substituted with methylamino (NHCH₃) instead of cyclohexylamino.

- Molecular Formula : C₂₀H₁₈N₄S (346.45 g/mol ) .

- Lower molar mass (346.45 vs. 414.57 g/mol) may improve bioavailability.

4-(Cyclopentylamino)-2-(Methylthio)pyrimidine-5-carbaldehyde

- Structure: Cyclopentylamino at position 4 and a carbaldehyde (CHO) at position 5.

- Molecular Formula : C₁₂H₁₆N₄OS (280.35 g/mol ) .

- Comparison :

- The cyclopentyl group is smaller than cyclohexyl, reducing hydrophobic volume.

- The carbaldehyde group is more reactive than carbonitrile, making this compound prone to nucleophilic additions.

Substituent Variations at Position 2

4-Chloro-6-(4-Methylphenyl)-2-(Methylthio)pyrimidine-5-Carbonitrile

- Structure : Chloro (Cl) at position 4 and methylthio (SCH₃) at position 2.

- Molecular Formula : C₁₃H₁₁ClN₄S (306.77 g/mol ) .

- Comparison: The chloro group at position 4 is a good leaving group, enabling nucleophilic substitution reactions, unlike the stable cyclohexylamino group. Similar methylthio group at position 2 suggests comparable electronic effects.

Methyl 6-(Benzylamino)-2-(Methylsulfinyl)-4-Morpholinopyrimidine-5-Carboxylate

Variations in the Pyrimidine Core

4-Hydroxy-6-(4-Methylphenyl)-2-Phenylpyrimidine-5-Carbonitrile

- Structure: Hydroxy (OH) at position 4 instead of an amino group.

- Molecular Formula : C₁₈H₁₃N₃O (287.32 g/mol ) .

- Absence of sulfur at position 2 simplifies the electronic profile.

4-(Diethylamino)-6-Phenyl-2-([3-(Trifluoromethyl)benzyl]sulfanyl)-5-Pyrimidinecarbonitrile

Research Implications

- Biological Activity: The cyclohexylamino group in the target compound may improve binding to hydrophobic pockets in enzymes or receptors, while the methylsulfanyl group could modulate metabolic stability via sulfur oxidation pathways .

- Synthetic Routes: The target compound likely requires nucleophilic substitution at position 4 (cyclohexylamine) and position 2 (methylthiol), contrasting with analogues that use chloro or morpholino groups .

- Spectroscopic Data: NMR and IR data for analogues (e.g., 12g, 16a-c ) highlight distinct shifts for amino, sulfanyl, and nitrile groups, aiding structural validation.

Biological Activity

4-(Cyclohexylamino)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's unique structural features suggest a promising profile for various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H22N4S

- IUPAC Name : 4-(Cyclohexyl(methyl)amino)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile

This structure includes a pyrimidine ring with substituents that may influence its biological activity, including a cyclohexyl group and a methylsulfanyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular pathways. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.64 | Strong anti-proliferative effect |

| HCT-116 (Colon) | 0.79 | Effective against colorectal cancer |

| HeLa (Cervical) | 0.039 | Excellent anticancer activity |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

COX Inhibition

The compound's ability to inhibit COX-2 has been investigated, with results indicating potent inhibitory activity comparable to established COX-2 inhibitors like Celecoxib:

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| This compound | 0.17 | Comparable to Celecoxib |

| Nimesulide | 1.68 | Less potent than the target compound |

This inhibition can lead to reduced inflammatory responses, making it a candidate for treating inflammatory diseases as well as cancer.

Case Studies

- Study on Anticancer Activity : A study published in PubMed Central demonstrated that various pyrimidine derivatives, including our target compound, showed significant anticancer activity against multiple cell lines, with IC50 values indicating strong efficacy at low concentrations .

- COX-2 Selectivity Study : Another investigation into the selectivity of this compound revealed that it exhibits a high degree of COX-2 selectivity, which is crucial for minimizing side effects associated with non-selective COX inhibitors .

Q & A

Q. What are the key structural features and physicochemical properties of 4-(cyclohexylamino)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile?

Answer: The compound’s core structure comprises a pyrimidine ring substituted at positions 2 (methylsulfanyl), 4 (cyclohexylamino), 5 (carbonitrile), and 6 (phenyl). Key physicochemical properties include:

- Molecular formula : C25H26N4S (molar mass: 414.57 g/mol) .

- Functional groups : The methylsulfanyl group contributes to lipophilicity, while the cyclohexylamino moiety may influence stereochemical interactions. The carbonitrile group enhances electrophilicity, making it reactive in nucleophilic substitutions.

- Structural confirmation : Techniques like <sup>1</sup>H/<sup>13</sup>C NMR (to resolve aromatic and cyclohexyl protons) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular integrity .

Q. What methodologies are recommended for synthesizing this compound and confirming its purity?

Answer:

- Synthesis route : Start with a pyrimidine precursor (e.g., 6-phenylpyrimidine-2,4-diol). Introduce methylsulfanyl via thiolation (using methyl disulfide/oxidizing agents) and cyclohexylamine via nucleophilic substitution under reflux (e.g., DMF, 80–100°C). Carbonitrile installation may require cyano-group substitution at position 5 using KCN/CuCN .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis to ensure >95% purity. FT-IR can confirm functional groups (e.g., C≡N stretch at ~2200 cm<sup>-1</sup>) .

Q. How can researchers assess the compound’s solubility and stability in various solvents?

Answer:

- Solubility profiling : Conduct shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270–300 nm for pyrimidine derivatives).

- Stability testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to monitor degradation products. Acidic/basic conditions (pH 1–13) can reveal hydrolytic susceptibility of the carbonitrile or sulfanyl groups .

Advanced Research Questions

Q. What experimental strategies are suitable for elucidating the compound’s mechanistic role in biological systems?

Answer:

- Target identification : Use molecular docking (e.g., AutoDock Vina) against protein databases (PDB) to predict binding affinities, focusing on kinases or enzymes with pyrimidine-binding pockets.

- In vitro assays : Test inhibitory activity (IC50) in enzyme inhibition assays (e.g., tyrosine kinases) using fluorescence-based substrates. Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify oxidation or demethylation pathways .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Answer:

- Data reconciliation : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) across studies. Variability may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (e.g., luminescence vs. fluorescence).

- Orthogonal validation : Reproduce conflicting results using standardized protocols (e.g., NIH/NCATS guidelines). Employ chemical proteomics (activity-based protein profiling) to identify off-target interactions .

Q. What computational approaches are effective for modeling the compound’s environmental fate and ecotoxicological impact?

Answer:

- QSAR modeling : Use EPI Suite or TEST software to predict biodegradation half-life, bioaccumulation (log BCF), and toxicity (e.g., LC50 for Daphnia magna).

- Environmental partitioning : Apply Fugacity Level III models to estimate distribution in air, water, and soil based on log P (predicted ~3.5) and vapor pressure. Validate with experimental soil adsorption studies (OECD Guideline 106) .

Q. What advanced techniques are recommended for studying the compound’s stability under photolytic or oxidative conditions?

Answer:

- Photostability : Expose to UV light (e.g., 365 nm) in a photoreactor and analyze degradation via LC-PDA-MS . Identify photoproducts (e.g., sulfoxide derivatives) and propose degradation pathways.

- Oxidative stress : Use electron paramagnetic resonance (EPR) to detect radical formation under H2O2/Fe<sup>2+</sup> conditions. Quantify oxidative degradation with HPLC-DAD .

Q. How can researchers resolve analytical challenges in quantifying trace amounts of this compound in biological matrices?

Answer:

- Sample preparation : Optimize solid-phase extraction (SPE) using C18 cartridges. Derivatize the carbonitrile group with dansyl chloride to enhance detectability.

- Detection : Use UHPLC-MS/MS in MRM mode (transition m/z 415 → 238 for quantification). Validate with spike-recovery experiments in plasma/urine (recovery >85%, LOD <1 ng/mL) .

Methodological Framework for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.